N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a propargyl (prop-2-yn-1-yl) group attached to the amide nitrogen and a tetramethyl dioxaborolane (boronic ester) moiety at the para position of the benzene ring. This compound combines the reactivity of an alkyne with the versatility of a boronic ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and click chemistry applications. Its molecular formula is approximately C₁₇H₂₀BNO₃ (based on structural analogs), with a molecular weight of ~297.16 g/mol . The boronic ester group enables participation in transition-metal-catalyzed reactions, while the propargyl group offers orthogonal reactivity for further functionalization.
Properties
IUPAC Name |
N-prop-2-ynyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h1,7-10H,11H2,2-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIZNWTLHGQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675334 | |
| Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-49-8 | |
| Record name | N-2-Propyn-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction.
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium.
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway that this compound is involved in. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in many biologically active compounds.
Result of Action
The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of various organic compounds, which can have diverse biological activities depending on their structure.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction. Also, these compounds are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Biological Activity
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, including relevant case studies and research findings.
Molecular Structure
- Molecular Formula : C16H20BNO3
- Molecular Weight : 285.15 g/mol
- CAS Number : 1357387-28-0
Structural Characteristics
The compound features a benzamide core with a propynyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity through unique interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including multi-component reactions that allow for the efficient construction of complex molecules. The incorporation of the boron moiety is particularly noteworthy as it enhances the compound's reactivity and potential binding interactions in biological systems .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving derivatives of similar structures has shown significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity suggests that this compound may target specific pathways involved in cancer cell proliferation .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. For example, compounds with similar structures have been shown to alter the localization and levels of phosphoproteins involved in cell signaling, which could be a critical factor in their anticancer activity .
Case Studies
- In Vitro Studies : A study assessed various derivatives for their ability to inhibit cell growth in murine liver cell lines. Compounds exhibiting structural similarities to this compound demonstrated potent inhibition at concentrations as low as 10 µM .
- Target Identification : Chemoproteomic approaches have been utilized to identify protein targets for compounds within the same chemical family. Such studies revealed that specific binding interactions could lead to the identification of novel therapeutic targets in cancer treatment .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | Tumorigenic Murine Cells | 10 | Significant growth inhibition |
| Anticancer | Non-Tumorigenic Cells | 10 | No effect observed |
| Protein Binding | Various Proteins | - | Identified unique binding interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Substituted vs. 4-Substituted Boronic Esters
N-(prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: N/A, similarity score: 0.95) differs only in the boronic ester’s position (meta instead of para). The para isomer exhibits enhanced electronic conjugation and steric accessibility, improving reactivity in Suzuki couplings. For example, para-substituted arylboronic esters typically show higher coupling efficiency due to reduced steric hindrance and optimized orbital alignment .
Functional Group Variations in Benzamide Derivatives
- N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 1218791-41-3, similarity: 0.89): Replaces the propargyl group with a propionamide chain.
- N-(5-phenylpentyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide : Features a long alkyl chain with a terminal phenyl group. The extended hydrophobic chain improves membrane permeability, making it more suitable for biological studies compared to the compact propargyl analog .
- N-(morpholin-4-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide : Substitutes the propargyl group with morpholine, introducing a hydrogen-bond acceptor. This enhances interactions with biological targets but eliminates alkyne-specific reactivity .
Heterocyclic Analogues
- N-(4-(2,4-dimethylphenyl)-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)benzamide : Incorporates a thiazole ring, which alters electronic properties and increases rigidity. Such derivatives are often explored as kinase inhibitors, whereas the target compound’s boronic ester prioritizes synthetic utility .
- 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide : Combines benzothiazole and sulfonamide groups, targeting enzyme inhibition. The absence of a boronic ester limits its use in cross-coupling reactions .
Preparation Methods
Key Structural Features:
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Boronate ester : Enhances stability and enables Suzuki-Miyaura cross-coupling.
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Propargyl amine : Provides a handle for bioorthogonal click chemistry.
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Benzamide backbone : Offers rigidity and synthetic versatility.
Synthesis Strategies
Boronate Ester Installation via Miyaura Borylation
The pinacol boronate group is typically introduced via palladium-catalyzed borylation. Starting from 3-bromo-N-(prop-2-yn-1-yl)benzamide , the Miyaura reaction employs bis(pinacolato)diboron (BPin) and a palladium catalyst:
Procedure :
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Dissolve 3-bromo-N-(prop-2-yn-1-yl)benzamide (1.0 equiv) in degassed 1,4-dioxane.
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Add BPin (1.2 equiv), Pd(dppf)Cl (0.05 equiv), and KOAc (3.0 equiv).
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Heat at 80°C under N for 12 h.
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Purify by silica chromatography (hexane/EtOAc 4:1) to yield the boronate ester.
Challenges :
Propargyl Amide Formation via Carbodiimide Coupling
The propargyl amine moiety is introduced by coupling 3-boronobenzoic acid (as its pinacol ester) with propargyl amine:
Procedure :
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Activate 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.
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Add propargyl amine (1.2 equiv) and stir at RT for 6 h.
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Quench with HO and extract with EtOAc.
Yield : 52–68% (similar to sulfonamide couplings in Ref.).
Alternative Route: Stepwise Functionalization
Intermediate Synthesis: 3-Boronobenzoic Acid
Synthesis :
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Bromobenzene derivative → Boronic acid via Grignard reaction.
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Protect as pinacol ester using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Characterization :
Amide Bond Formation
Optimized Conditions :
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Q & A
Q. What are the primary synthetic applications of N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in organic chemistry?
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to its boronate ester group, enabling aryl-aryl bond formation . The propargylamide moiety also facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for bioconjugation or polymer synthesis . Methodological focus includes:
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Standard analytical workflows include:
- NMR spectroscopy : Confirm boronate ester integrity (¹¹B NMR peak ~30 ppm) and propargyl proton signals (δ ~2.5 ppm for ≡C-H) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 328.18).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like twinning or disorder in the tetramethyl dioxaborolane group .
Advanced Research Questions
Q. How can researchers optimize Sonogashira coupling reactions using this compound to minimize side products?
Key experimental design considerations:
- Catalyst selection : CuI with TERPY ligands enhances alkyne activation while suppressing homocoupling .
- Solvent/base system : Degassed MeCN with K₂CO₃ improves yield (e.g., 85% for aryl alkyne coupling) vs. DMF or THF.
- Light irradiation : Blue LEDs accelerate radical relay mechanisms, reducing reaction time from 48h to 24h .
Table 1 : Optimized Sonogashira Coupling Conditions (from )
| Component | Details |
|---|---|
| Catalyst | CuI (10 mol%), TERPY (20 mol%) |
| Solvent | MeCN (degassed) |
| Base | K₂CO₃ (2.0 equiv) |
| Reaction Time | 24h under blue LED (λ = 450 nm) |
| Typical Yield | 75–90% |
Q. What strategies resolve contradictions in reaction outcomes between Suzuki-Miyaura and Sonogashira couplings involving this compound?
Discrepancies often arise from:
- Boron group stability : Hydrolysis of the boronate ester in protic solvents reduces Suzuki coupling efficiency. Pre-drying reagents and using anhydrous THF mitigate this .
- Propargylamide reactivity : In Sonogashira reactions, steric hindrance from the benzamide group slows alkyne insertion. Increasing TERPY ligand loading (to 30 mol%) improves turnover .
- Competing pathways : Sonogashira reactions may form homocoupled alkynes; adding TEMPO (radical scavenger) suppresses this side reaction .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki couplings. The boronate ester’s LUMO typically aligns with Pd(0) catalysts for transmetallation .
- Molecular docking : Simulate interactions between the propargyl group and Cu(I) catalysts in click chemistry, guiding ligand design for improved reaction rates .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Common issues include:
- Disorder in the dioxaborolane ring : Use SHELXL’s PART instruction to model partial occupancy or split positions .
- Weak diffraction : Co-crystallization with thiourea or crown ethers improves crystal packing.
- Twinned crystals : Twin refinement in SHELX (TWIN command) resolves overlapping reflections .
Q. How does the electronic nature of the benzamide substituent influence the compound’s reactivity in cross-coupling?
The electron-withdrawing benzamide group:
- Reduces electron density at the boron center, slowing transmetallation in Suzuki couplings. Compensate with stronger bases (e.g., Cs₂CO₃) .
- Stabilizes Pd intermediates in Sonogashira reactions, favoring oxidative addition. This allows milder temperatures (rt vs. 60°C) compared to non-amidated analogs .
Q. What advanced spectroscopic techniques characterize dynamic processes in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
